1-(2,2-diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile
CAS No.: 1338990-15-0
Cat. No.: VC2949401
Molecular Formula: C9H14N4O2
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1338990-15-0 |
---|---|
Molecular Formula | C9H14N4O2 |
Molecular Weight | 210.23 g/mol |
IUPAC Name | 1-(2,2-diethoxyethyl)-1,2,4-triazole-3-carbonitrile |
Standard InChI | InChI=1S/C9H14N4O2/c1-3-14-9(15-4-2)6-13-7-11-8(5-10)12-13/h7,9H,3-4,6H2,1-2H3 |
Standard InChI Key | UREHFTDAZBNOHQ-UHFFFAOYSA-N |
SMILES | CCOC(CN1C=NC(=N1)C#N)OCC |
Canonical SMILES | CCOC(CN1C=NC(=N1)C#N)OCC |
Introduction
Chemical Properties and Structural Characteristics
1-(2,2-diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile is a member of the 1,2,4-triazole family, characterized by the presence of a five-membered ring containing three nitrogen atoms. This compound specifically features a carbonitrile group at the 3-position and a 2,2-diethoxyethyl substituent at the 1-position of the triazole ring. The key physicochemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile
Property | Value |
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CAS Registry Number | 1338990-15-0 |
Molecular Formula | C₉H₁₄N₄O₂ |
Molecular Weight | 210.23 g/mol |
Physical State | Solid |
Structural Classification | Heterocyclic Building Block |
Functional Groups | Triazole, Carbonitrile, Acetal |
The compound's structure combines several important pharmacophores, including the 1,2,4-triazole ring, which is known for its broad spectrum of biological activities, and the carbonitrile group, which often serves as a key functional handle for further derivatization. The 2,2-diethoxyethyl group at the N-1 position provides an acetal functionality that can be transformed into various other functional groups under appropriate conditions .
Supplier | Catalog Number | Package Size | Approximate Price (USD) | Purity |
---|---|---|---|---|
Moldb | M410840 | 1g | 530.00 | 95% |
Moldb | M410840 | 5g | 1,467.00 | 95% |
CymitQuimica | 3D-NDC99015 | 50mg | 478.00 EUR | Not specified |
CymitQuimica | 3D-NDC99015 | 500mg | 1,303.00 EUR | Not specified |
AstaTech | G60773 | 1g | 941.00 | 95% |
The compound is typically classified as a building block for heterocyclic chemistry, suggesting its primary use in synthetic organic chemistry and drug discovery programs .
Applications in Research and Development
Synthetic Applications
The 2,2-diethoxyethyl moiety present in the compound is particularly valuable from a synthetic perspective:
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The acetal functionality can be hydrolyzed to generate an aldehyde, which can participate in various condensation reactions.
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The carbonitrile group can be transformed into other functional groups, including amides, carboxylic acids, and tetrazoles.
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These transformations make 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry .
Structural Relationships and Analogs
1-(2,2-diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile belongs to a larger family of 1,2,4-triazole derivatives that share similar structural features. Understanding these relationships can provide insight into potential applications and properties.
Comparison with Related Compounds
Table 3: Structural Comparison with Related 1,2,4-Triazole Derivatives
Compound | Key Structural Differences | Common Features |
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4-Amino-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol | Contains pyrrole substituent and thiol group | 1,2,4-triazole core |
1-Methyl-1H-1,2,4-triazole-3-methyl formate | Simpler N-methyl substitution; ester instead of nitrile | 1,2,4-triazole core with substitution at N-1 and C-3 |
3-Methylthio-4H-1,2,4-triazole | Methylthio substituent; different substitution pattern | 1,2,4-triazole core |
2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate | Contains carboxylate and nitro groups | N-1 substituted 1,2,4-triazole |
The compound is part of a diverse scaffold group that includes over 1,230 analogues available commercially as building blocks, highlighting the importance of this structural class in modern synthetic chemistry .
Future Research Directions
Based on the structural features and properties of 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile, several promising research directions can be identified:
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Exploration of its potential as a building block for the synthesis of novel pharmaceutical compounds, particularly those targeting enzyme inhibition.
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Investigation of the biological activities of this compound and its derivatives, focusing on areas where other 1,2,4-triazole compounds have shown promise.
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Development of more efficient synthetic routes to this compound and related analogues, potentially leveraging modern synthetic methodologies such as flow chemistry or catalytic approaches .
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Examination of its potential as a ligand in coordination chemistry, given the ability of 1,2,4-triazoles to complex with various metal ions.
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